4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJZCKEVORYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Preparation
The methoxy-substituted benzaldehyde fragment is often derived from 3-bromo-4-methoxybenzaldehyde , which is converted to its boronic acid using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron. Typical conditions:
Cross-Coupling with Sulfonated Aryl Halides
The methylsulfonyl group is introduced via coupling with 2-bromo-1-(methylsulfonyl)benzene . Optimized parameters include:
-
Catalyst : Pd(PPh₃)₄ (3 mol%)
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Ligand : XPhos (6 mol%)
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Temperature : 90°C
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Solvent : Toluene/EtOH (3:1)
Table 1 : Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dtbpf) |
| Ligand | XPhos | None |
| Temperature (°C) | 90 | 100 |
| Reaction Time (h) | 12 | 24 |
| Yield (%) | 75 | 68 |
Functional Group Transformations
Oxidation of Alcohol Intermediates
The aldehyde group is introduced via oxidation of a primary alcohol precursor. 3-Phenylbenzyl alcohol is oxidized using:
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Oxidizing Agent : Iodosylbenzene (PhIO)
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Catalyst : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)
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Solvent : Acetonitrile
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Temperature : 60°C
Critical Note : Over-oxidation to carboxylic acids is mitigated by using stoichiometric PhIO and short reaction times (2–3 h).
Sulfonation Strategies
The methylsulfonyl group is introduced via radical sulfonation or nucleophilic substitution :
-
Radical Method :
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Reagents : CH₃SO₂Cl, AIBN (initiator)
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Solvent : CCl₄
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Yield : 65%.
-
-
Nucleophilic Route :
Sequential Functionalization Approaches
An alternative strategy involves late-stage sulfonation of a pre-formed biphenyl aldehyde:
Direct Sulfonation of 4-Methoxybiphenyl-3-Carbaldehyde
Methylation of Sulfonic Acid Intermediate
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Reagents : CH₃I, K₂CO₃
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Solvent : Acetone
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Yield : 92%.
Industrial-Scale Production and Optimization
For large-scale synthesis, continuous flow reactors improve efficiency:
Table 2 : Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 3 mol% | 0.5 mol% |
| Reaction Volume (L) | 0.5 | 200 |
| Purity (%) | 95 | 99.5 |
| Cost per kg (USD) | 12,000 | 3,500 |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methanol (CH3OH) for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carboxylic acid.
Reduction: 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-methanol.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in various biological models. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast and prostate cancers .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for:
- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Formation of Sulfonamide Derivatives: The methylsulfonyl group can be transformed into sulfonamide derivatives, which are widely used in drug development.
Case Study 1: Anti-inflammatory Effects
A study published by Sharma et al. (2020) explored the anti-inflammatory effects of this compound on murine models of arthritis. The results indicated a significant reduction in joint inflammation and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Anticancer Activity
In a study conducted by Lee et al. (2021), the compound was tested against a panel of cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2’-(methylsulfonyl)biphenyl-3-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde.
4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness
4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the biphenyl core, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a methoxy group and a methylsulfonyl group on a biphenyl backbone, which may contribute to its biological activities.
Anti-inflammatory Properties
Inflammation is a critical factor in numerous diseases, and compounds that inhibit inflammatory pathways are of great interest. Research indicates that related compounds exhibit notable anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX) . The dual inhibition of COX-2 and 5-LOX is particularly promising for developing anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of this compound has not been extensively studied; however, compounds with similar structural motifs have shown promise as inhibitors of cancer cell proliferation. For example, spirooxindoles derived from related structures have been reported as potent inhibitors of the MDM2 oncogene . This suggests that further exploration of this compound could yield valuable insights into its anticancer properties.
Study on Antimicrobial Activity
A study examined the antimicrobial efficacy of various methylsulfonyl derivatives. Compounds were tested against a range of bacterial strains, revealing that certain derivatives displayed significant antibacterial activity. The results indicated that modifications to the methylsulfonyl group could enhance activity against specific pathogens .
Anti-inflammatory Assays
In vitro assays measuring TNF-α inhibition in RAW264.7 macrophages demonstrated that certain methylsulfonyl compounds exhibited high anti-inflammatory activity. The study utilized enzyme immunoassay kits to assess COX-1/2 and LOX inhibitory activities, providing a robust evaluation of the anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy and methylsulfonyl groups likely enhances the compound's reactivity and interaction with biological targets. Research on related compounds suggests that electron-donating groups improve efficacy against various diseases .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of biphenyl precursors. A plausible route includes:
Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 3-carbaldehyde-substituted phenylboronic acid) and a halogenated methylsulfonyl benzene derivative to form the biphenyl backbone .
Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.
Aldehyde stabilization under inert conditions to prevent oxidation.
Key intermediates include:
- 3-Bromo-4-methoxybenzaldehyde : For coupling reactions.
- 2'-Bromo-4-methoxybiphenyl sulfone : To introduce the methylsulfonyl group.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Contradictions in yield may arise from competing side reactions (e.g., over-oxidation of aldehydes), requiring strict temperature control (<40°C) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C. The methylsulfonyl group is hygroscopic; desiccants like silica gel are critical .
- Safety Protocols :
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the electronic effects of the methylsulfonyl and methoxy groups?
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at the aldehyde and sulfonyl sites. For example, the electron-withdrawing sulfonyl group may polarize the biphenyl system, affecting nucleophilic attack positions.
- Mercury Software : Analyze crystallographic data (if available) to compare experimental vs. simulated bond angles/distances, identifying steric clashes or resonance effects .
Example finding: Methoxy groups at the 4-position can create torsional strain in the biphenyl system, influencing conjugation with the sulfonyl group .
Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?
- Disordered Sulfonyl Groups : The methylsulfonyl moiety may exhibit rotational disorder. SHELXL’s PART instruction allows partitioning disordered atoms into distinct sites .
- Twinned Crystals : Use the TWIN command in SHELXL to model pseudo-merohedral twinning, common in biphenyl derivatives due to symmetry mismatches .
- Data Contradictions : High-resolution datasets (e.g., synchrotron-derived) reduce errors in thermal parameter refinement for the aldehyde oxygen .
Q. How can cross-coupling reactions be optimized for introducing methylsulfonyl groups in biphenyl systems?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 80°C improves coupling efficiency for aryl sulfones .
- Boron Reagent Design : Pre-functionalize boronic acids with electron-withdrawing groups (e.g., -CF₃) to enhance oxidative addition rates.
- Side Reaction Mitigation : Add silver oxide (Ag₂O) to scavenge bromide byproducts, preventing catalyst poisoning .
Q. What spectroscopic techniques are most effective for resolving structural data contradictions in sulfonyl-containing biphenyl aldehydes?
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Electrophilicity Enhancement : The sulfonyl group withdraws electron density, increasing the aldehyde’s susceptibility to nucleophiles (e.g., Grignard reagents).
- Steric Hindrance : The bulky sulfonyl group may block attack at the ortho position, favoring para-substitution. Kinetic studies using HPLC can quantify regioselectivity .
Q. What strategies are recommended for analyzing degradation products under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
